physical and chemical properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
physical and chemical properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
An In-depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. It is intended for researchers, chemists, and material scientists who require a detailed understanding of this versatile chemical compound for applications ranging from polymer synthesis to advanced materials development.
Compound Identification and Core Characteristics
4,4'-Diaminobiphenyl-3,3'-disulfonic acid is an organic compound featuring a biphenyl backbone substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This dual functionality makes it a valuable monomer and research chemical.[1][2]
| Identifier | Value |
| IUPAC Name | 2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid[1] |
| CAS Number | 3365-90-0[3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂[1][3][5][6][7] |
| Molecular Weight | 344.36 - 344.4 g/mol [1][3][6] |
| Synonyms | Benzidine-3,3'-disulfonic acid, 4,4'-diamino[1,1'-biphenyl]-3,3'-disulfonic acid[3] |
| InChI Key | NFSOOPQRTBEFDR-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical properties of this compound are dictated by its aromatic structure and the presence of highly polar sulfonic acid and amine groups.
| Property | Value / Description | Source(s) |
| Appearance | Off-white to gray solid.[3][8] | |
| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water.[3] Solubility is pH-dependent.[1] | , |
| Density | ~1.681 g/cm³ (Predicted).[3][4] | , |
| pKa | -1.97 ± 0.50 (Predicted).[3][8] | |
| Melting Point | Not available (N/A).[4] | |
| Boiling Point | Not available (N/A).[4] |
Chemical Properties and Reactivity
The chemistry of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is characterized by the reactivity of its aromatic amine and sulfonic acid functional groups.
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Amine Group Reactivity : The primary amino groups are nucleophilic and susceptible to oxidation.[1] Oxidation can lead to the formation of azo compounds or quinone-imines depending on the oxidizing agent and reaction conditions.[1] These amine groups are also the reactive sites for polymerization reactions, such as polycondensation with dianhydrides to form polyimides.
-
Sulfonic Acid Group Reactivity : The sulfonic acid groups are highly acidic and impart significant polarity to the molecule. They are key to the compound's application in proton exchange membranes, where they facilitate proton conductivity.[1] These groups also influence the compound's solubility, making it more soluble in aqueous alkaline solutions.
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Polymerization : This compound is a critical sulfonated diamine monomer used in the synthesis of high-performance sulfonated polyimides (SPIs).[1] The polycondensation reaction typically proceeds in a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polymer.[1]
Caption: General workflow for synthesis and purification.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the molecular structure of the compound.
| Technique | Expected Characteristics |
| ¹H-NMR | Aromatic protons are expected in the range of δ 7.5–8.5 ppm. Protons of the sulfonic acid groups may appear between δ 3.0–4.0 ppm. [1] |
| FT-IR | Characteristic peaks for N-H stretching of the amine groups, S=O stretching of the sulfonic acid groups, and aromatic C-H and C=C stretching are expected. |
Experimental Protocol: Sample Preparation for ¹H-NMR Spectroscopy
Objective: To prepare a sample for structural elucidation using Nuclear Magnetic Resonance.
Materials:
-
4,4'-Diaminobiphenyl-3,3'-disulfonic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)
-
NMR tube
-
Pipettes and vortex mixer
Procedure:
-
Solvent Selection : Choose an appropriate deuterated solvent. Given the compound's low solubility in water, DMSO-d₆ is a common choice. Alternatively, for D₂O, a small amount of NaOD or NaOH can be added to deprotonate the sulfonic acid groups and improve solubility.
-
Sample Weighing : Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization : Vortex or gently sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer : Using a pipette, carefully transfer the solution into a clean, dry NMR tube.
-
Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Applications in Research and Drug Development
The primary application of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is in materials science.
-
Proton Exchange Membranes (PEMs) : As a sulfonated diamine monomer, it is a key building block for sulfonated polyimides (SPIs). [1]These high-performance polymers possess excellent thermal and mechanical stability, and the incorporated sulfonic acid groups provide pathways for proton conduction, making them suitable for use in fuel cells. [1]* Research Chemical : It is widely used as a research compound and building block in organic synthesis. [1][2]Its bifunctional nature allows for the creation of various derivatives and complex molecular architectures.
Safety, Handling, and Storage
Proper handling is essential to ensure safety in the laboratory.
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning [9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation). [9] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338. [9] |
Storage:
-
Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed and in a dark place under an inert atmosphere at room temperature. Some suppliers recommend storage at 2-8°C, protected from light. [3][8] Handling:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Avoid dust formation and inhalation. [10]* Ensure adequate ventilation. [10]
Conclusion
4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a well-characterized compound with significant utility, particularly in the field of polymer chemistry for creating proton-conductive materials. Its robust biphenyl structure, combined with reactive amine and sulfonic acid groups, provides a versatile platform for chemical synthesis and materials innovation. Understanding its physicochemical properties, synthetic pathways, and handling requirements is crucial for its effective and safe utilization in research and development.
References
-
4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc . Source: Chemsrc. URL: [Link]
-
4,4-Diaminobiphenyl-3,3-disulfonic acid CAS No.:3365-90-0 - Taskcm . Source: Taskcm. URL: [Link]
-
4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID - precisionFDA . Source: precisionFDA. URL: [Link]
-
4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID - gsrs . Source: Global Substance Registration System. URL: [Link]
Sources
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- 2. taskcm.com [taskcm.com]
- 3. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 4. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]
- 5. GSRS [precision.fda.gov]
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- 9. 3365-90-0 | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | Aryls | Ambeed.com [ambeed.com]
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